molecular formula C4H9N3O3S B2919185 3-Azidopropyl methanesulfonate CAS No. 105064-28-6

3-Azidopropyl methanesulfonate

Cat. No. B2919185
CAS RN: 105064-28-6
M. Wt: 179.19
InChI Key: MNOUVZLUZFOHAJ-UHFFFAOYSA-N
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Description

3-Azidopropyl methanesulfonate is a chemical compound with the molecular formula C4H9N3O3S and a molecular weight of 179.19 . It is used in various chemical reactions and has been mentioned in the context of chemical industry .


Synthesis Analysis

The synthesis of this compound involves the use of azidopropyltriethoxysilane to introduce the azidopropyl groups . The azidopropyl modified SBA-15 material synthesized by one-pot co-condensation had hexagonal crystallographic order, pore diameters up of 50 Å, and the content of azidopropyl groups was found to be 1.3 mmol g −1 .


Molecular Structure Analysis

The molecular structure of this compound consists of 4 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

This compound can undergo very efficient chemoselective CuAAC in water, making it a very attractive platform for the development of covalently anchored catalysts, enzymes, and sensors . It has also been used in IP-MS experiments targeting two different GFP-fusion proteins .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C4H9N3O3S) and molecular weight (179.19) .

Scientific Research Applications

  • Chemical Reactivity and Synthesis

    • 3-Azidopropyl methanesulfonate is involved in the synthesis of complex chemical structures. For instance, its reaction with triphenylphosphine leads to the formation of 1,4-bis(triphenyl-phosphino)piperazine via intermolecular cyclization. This process, which was unexpected as it diverged from the anticipated formation of azidine derivatives, was elucidated through both spectral and X-ray crystal analysis. Such reactions highlight its utility in synthesizing novel compounds (Lin, Cheng, Peng, Liu, & Kiang, 1995).
  • Pharmacology and Drug Development

    • In pharmacological research, derivatives of methanesulfonate, including this compound, have been employed. For example, cariporide mesilate and HOE 694, which are selective Na+/H+ exchange inhibitors, have been synthesized for clinical investigation in cardiac ischemia and reperfusion states, and for physiological and pharmacological research in studies involving Na+/H+ exchange inhibition (Weichert, Faber, Jansen, Scholz, & Lang, 1997).
  • Biochemical Research

    • Methanesulfonate compounds, including related derivatives, have been used to study their effects on biological systems. For instance, the impact of methyl methanesulfonate on macromolecular biosynthesis in mouse lymphoma line cells was investigated to understand the differential action on the cell membrane's ability to transport macromolecule precursors (Fox & Fox, 1967).
  • Genotoxicity and Mutagenicity Studies

    • In the field of toxicology, studies involving methanesulfonates are significant. Comparative studies have been conducted to evaluate the mutagenic potential of chemicals like ethyl methanesulfonate, which shares a similar alkylating nature with this compound, using various assay procedures (Ray, Holden, Salsburg, Ellis, Just, & Hyneck, 1974).
  • Analytical Method Development

    • Methanesulfonates, including this compound, are also important in analytical chemistry. For example, the development and validation of methods for the analysis of methyl methanesulfonate in pharmaceuticals have been performed to ensure the safety and quality of drug substances (Zhou, Xu, Zheng, Liu, & Zheng, 2017).

Future Directions

While specific future directions for 3-Azidopropyl methanesulfonate are not mentioned, the field of chemistry involving similar compounds is vast and continually evolving . The ease of synthesis for the azide labeled SBA-15 material together with its ability to undergo very efficient chemoselective CuAAC in water would make it a very attractive platform for the development of covalently anchored catalysts, enzymes, and sensors .

properties

IUPAC Name

3-azidopropyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O3S/c1-11(8,9)10-4-2-3-6-7-5/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOUVZLUZFOHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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